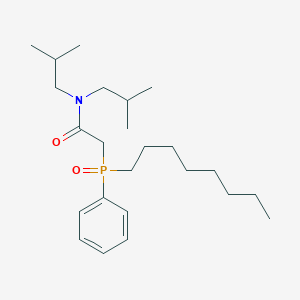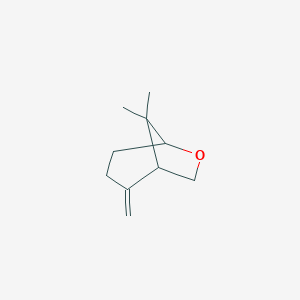
Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate (BSDC) is a chemical compound that is widely used in scientific research. It is a derivative of cyclohexene and is known for its unique properties that make it an ideal compound for various applications.
Mécanisme D'action
The mechanism of action of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. It may also act by modulating the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate is also known to be toxic and should be handled with care. In addition, it may react with other compounds in the lab, leading to unwanted side reactions.
Orientations Futures
There are several future directions for research on Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate. One area of interest is the development of new drugs based on the structure of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate. Another area of interest is the investigation of the mechanism of action of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate and its effects on various biological processes. In addition, there is a need for further research on the toxicity and safety of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate, particularly in the context of its use as a reagent in lab experiments.
Méthodes De Synthèse
The synthesis of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate involves the reaction of cyclohexene with trimethylsilyl chloride in the presence of a strong base such as sodium hydride. The resulting compound is then treated with diethyl oxalate to yield Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with air or moisture.
Applications De Recherche Scientifique
Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of carboxylic acids and esters. It is also used as a precursor in the synthesis of various drugs and pharmaceuticals. In addition, Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate has been shown to have anti-inflammatory and anti-tumor properties, making it a promising compound for the development of new drugs.
Propriétés
Numéro CAS |
106450-27-5 |
|---|---|
Nom du produit |
Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate |
Formule moléculaire |
C14H26O4Si2 |
Poids moléculaire |
314.52 g/mol |
Nom IUPAC |
bis(trimethylsilyl) cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H26O4Si2/c1-19(2,3)17-13(15)11-9-7-8-10-12(11)14(16)18-20(4,5)6/h7-8,11-12H,9-10H2,1-6H3 |
Clé InChI |
IUYIMIRXPQJKLT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)C1CC=CCC1C(=O)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OC(=O)C1CC=CCC1C(=O)O[Si](C)(C)C |
Synonymes |
Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
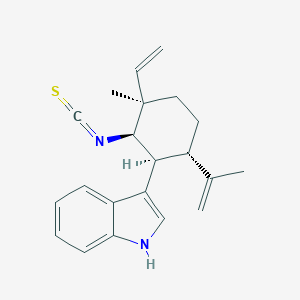

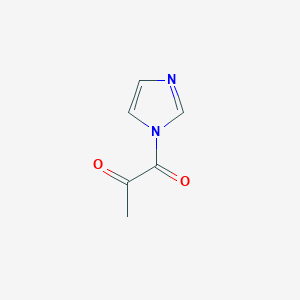
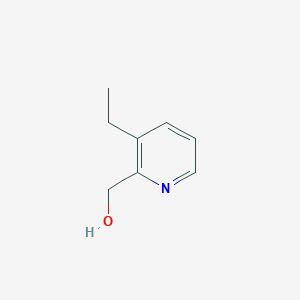
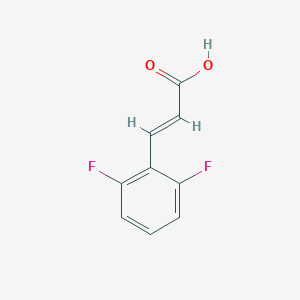
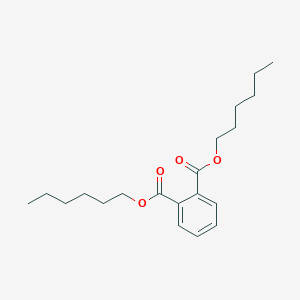
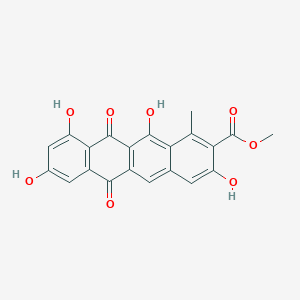
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
